Vitamin D3 N-acetylglucosaminide
Description
Vitamin D3 N-acetylglucosaminide is a synthetic derivative of cholecalciferol (vitamin D3) conjugated with N-acetylglucosamine (GlcNAc), a monosaccharide known for its role in glycosylation processes.
Properties
CAS No. |
175409-16-2 |
|---|---|
Molecular Formula |
C₃₅H₅₇NO₆ |
Molecular Weight |
587.83 |
Synonyms |
(3β,5Z,7E)-9,10-Secocholesta-5,7,10(19)-trien-3-yl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside; (1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-1,5-Dimethylhexyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylenecyclohexyl 2-(acetylamino)-2-deoxy |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vitamin D3 N-acetylglucosaminide typically involves the conjugation of Vitamin D3 with N-acetylglucosamine through a glycosidic bond. The process begins with the activation of the hydroxyl group on Vitamin D3, followed by the reaction with N-acetylglucosamine under controlled conditions. Common reagents used in this synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic process while ensuring high yield and purity. This typically includes optimizing reaction conditions, using high-efficiency purification techniques such as column chromatography, and employing quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Vitamin D3 N-acetylglucosaminide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The glycosidic bond can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Acidic or basic catalysts to facilitate the cleavage and substitution of the glycosidic bond.
Major Products Formed
Oxidation: Hydroxylated derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with substituted functional groups at the glycosidic bond.
Scientific Research Applications
Vitamin D3 N-acetylglucosaminide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in bone health, immune modulation, and anti-inflammatory properties.
Industry: Utilized in the development of nutraceuticals and functional foods to enhance the bioavailability and efficacy of Vitamin D3.
Mechanism of Action
The mechanism of action of Vitamin D3 N-acetylglucosaminide involves its interaction with specific molecular targets and pathways. Vitamin D3 exerts its effects by binding to the Vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. The addition of N-acetylglucosamine may enhance the stability and bioavailability of Vitamin D3, allowing for more efficient activation of the VDR and subsequent modulation of calcium homeostasis, immune response, and cellular differentiation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Vitamin D3 vs. Vitamin D2 (Ergocalciferol)
Vitamin D3 and D2 differ in their side-chain structures, with D3 derived from animal sources and D2 from plants. A critical distinction lies in their metabolic efficacy:
- 25-Hydroxylation : Vitamin D3 is more efficiently converted to 25-hydroxyvitamin D (25(OH)D), the major circulating metabolite, than D2 .
- Half-life : 25(OH)D3 has a longer half-life (~15 days) compared to 25(OH)D2 (~3 days) due to weaker binding affinity to vitamin D-binding protein (DBP) .
| Parameter | Vitamin D3 | Vitamin D2 |
|---|---|---|
| Source | Animal-based | Plant/fungal-based |
| 25(OH)D Formation | High efficiency | Lower efficiency |
| Serum Half-life (25(OH)D) | ~15 days | ~3 days |
| Metabolic Stability | Resists degradation | Prone to catabolism |
Data derived from clinical studies .
Vitamin D3 vs. Vitamin D3-d3 (Deuterated Analog)
Vitamin D3-d3, a deuterium-labeled form, is used as an internal standard in mass spectrometry to quantify endogenous vitamin D metabolites. Key differences include:
- Molecular Weight : Vitamin D3-d3 (387.66 g/mol) is heavier than native D3 (384.64 g/mol) due to deuterium substitution .
- Analytical Utility : Enhances precision in assays by minimizing isotopic interference during quantification .
N-acetylglucosaminide Conjugates
Glycosylation alters pharmacokinetics. For example:
- PNP-β-N-acetylglucosaminide : A synthetic substrate used in enzyme assays to study glycosidase activity. Unlike vitamin D conjugates, it lacks hormonal activity but shares structural similarities in sugar moieties .
- Bioavailability : Conjugation with GlcNAc may improve water solubility, analogous to how liposomal formulations enhance vitamin D absorption .
Research Findings on Vitamin D Analogues and Derivatives
Metabolic Stability
- Enzyme Interactions : Retaining β-glycoside phosphorylases (e.g., GH3 family) hydrolyze β-N-acetylglucosaminides, hinting at enzymatic pathways that might process vitamin D3-GlcNAc conjugates .
Bioavailability and Efficacy
- Vehicle Substances : Oil-based carriers enhance vitamin D3 absorption by 30–50% compared to aqueous solutions, suggesting conjugation with hydrophilic moieties like GlcNAc could require tailored delivery systems .
- Clinical Outcomes : High-dose D3 supplementation (≥10,000 IU/day) increases serum 25(OH)D3 more effectively than D2, but long-term safety remains debated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
